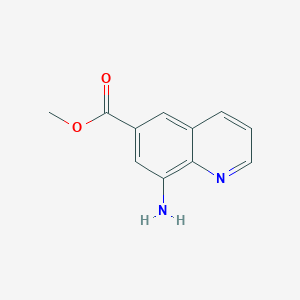
Methyl 8-aminoquinoline-6-carboxylate
Overview
Description
“Methyl 8-aminoquinoline-6-carboxylate” is a compound with the CAS Number: 1303890-27-8 . It has a molecular weight of 202.21 and its IUPAC name is methyl 8-amino-6-quinolinecarboxylate .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .Molecular Structure Analysis
The InChI code for “Methyl 8-aminoquinoline-6-carboxylate” is 1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This has provided a powerful tool for the synthesis of a variety of molecules .Physical And Chemical Properties Analysis
“Methyl 8-aminoquinoline-6-carboxylate” is a powder that should be stored at room temperature .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Methyl 8-aminoquinoline-6-carboxylate: is a valuable scaffold in drug discovery due to its quinoline core structure, which is prevalent in many pharmacologically active compounds. Its versatility in synthetic chemistry allows for the development of new drugs with potential therapeutic applications .
Organic Synthesis
In organic synthesis, this compound serves as a building block for constructing complex molecules. It’s particularly useful in the synthesis of diverse quinoline derivatives through various reactions, including transition metal-catalyzed and metal-free ionic liquid-mediated reactions .
Material Science
Quinoline derivatives are known to exhibit unique optical and electronic properties, making Methyl 8-aminoquinoline-6-carboxylate a candidate for developing materials used in electronic devices and sensors .
Analytical Chemistry
Due to its fluorescent properties, this compound can be employed in analytical chemistry as a fluorescent probe or a reagent in high-performance liquid chromatography (HPLC) to detect or quantify other substances .
Chemical Synthesis Protocols
It is used in the development of green chemistry protocols, which aim to reduce the environmental impact of chemical synthesis. This includes using safer solvents and renewable materials .
Chromatography
In chromatography, Methyl 8-aminoquinoline-6-carboxylate can be utilized as a stationary phase modifier to improve the separation of complex mixtures, enhancing the resolution and selectivity of the analytical method .
Mechanism of Action
The mechanism of action of tafenoquine, an 8-aminoquinoline analogue, is not well established but studies have reported a longer and more effective action when compared to primaquine . The active moiety of tafenoquine seems to be redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 8-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZUOSQEKQOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-aminoquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



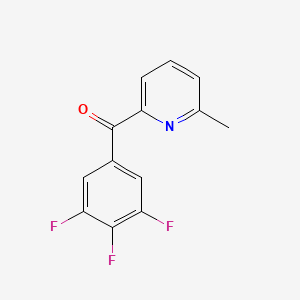


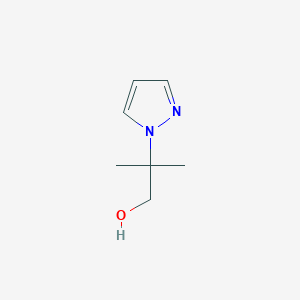

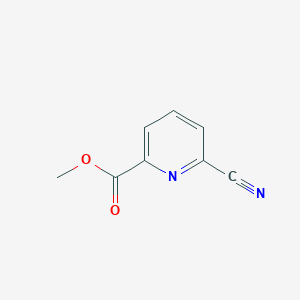
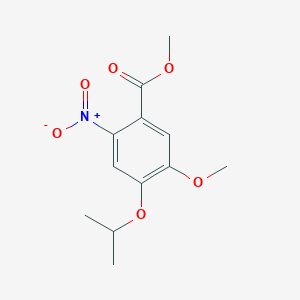

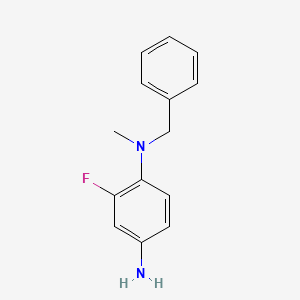
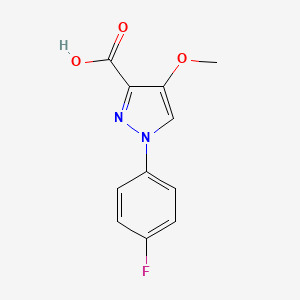
![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)

